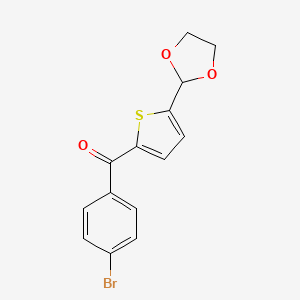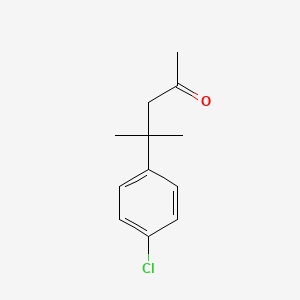
N-Metil-1-(3-metil-1H-indol-2-IL)metanamina
Descripción general
Descripción
“N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine” is a chemical compound with the CAS Number: 894852-67-6 . It has a molecular weight of 174.25 . The IUPAC name for this compound is N-methyl (3-methyl-1H-indol-2-yl)methanamine .
Synthesis Analysis
Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N - ((1-methyl-1 H -indol-3-yl)methyl)-2- (1 H -pyrazol-1-yl or triazolyl)- N - (3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2/c1-8-9-5-3-4-6-10 (9)13-11 (8)7-12-2/h3-6,12-13H,7H2,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis
The synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines . Some of the target compounds demonstrated effective activities towards the three tumour cell lines .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . . The storage temperature for this compound is between 28 C .Aplicaciones Científicas De Investigación
N-Metil-1-(3-metil-1H-indol-2-IL)metanamina: Un análisis exhaustivo
Inhibición de la polimerización de la tubulina: Compuestos similares a la this compound se han estudiado por su capacidad para inhibir la polimerización de la tubulina. Este proceso es crucial para la división celular, y los inhibidores pueden detener las células en la fase G2/M, lo que lleva a la apoptosis (muerte celular programada). Estos compuestos son agentes potenciales para la terapia del cáncer debido a su capacidad para detener la proliferación de las células cancerosas .
Actividades antiinflamatorias y analgésicas: Los derivados del indol han mostrado significativas actividades antiinflamatorias y analgésicas. Pueden servir como alternativas a los medicamentos antiinflamatorios no esteroideos (AINE) tradicionales, con índices ulcerogénicos más bajos, lo que indica un menor riesgo de causar úlceras .
Mecanismo De Acción
Target of Action
N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine is a bioactive aromatic compound containing the indole nucleus . The indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This makes it a valuable candidate for developing new useful derivatives.
Mode of Action
It’s known that indole derivatives can interact with various biological targets, leading to a range of effects . For instance, some indole derivatives have been found to inhibit polymerization of tubulin, a protein that forms microtubules, which are essential for cell division .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that indole derivatives can interact with multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Pharmacokinetics
The indole nucleus is known to be a biologically active pharmacophore, suggesting that it may have favorable adme properties .
Result of Action
The result of the action of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine can vary depending on the specific biological target and pathway involved. For example, one study found that an indole derivative induced cell apoptosis in a dose-dependent manner, arrested cells in the G2/M phase, and inhibited tubulin polymerization .
Action Environment
The action, efficacy, and stability of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . More research is needed to fully understand how environmental factors influence the action of this compound.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine and MAO can lead to the inhibition of the enzyme, thereby affecting the levels of neurotransmitters in the brain . Additionally, this compound may also interact with other biomolecules, such as receptors and transporters, modulating their function and contributing to its overall biochemical effects.
Cellular Effects
N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters. By modulating the activity of neurotransmitter receptors, this compound can alter cell function and communication. Furthermore, N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine can impact gene expression, leading to changes in the production of specific proteins and enzymes . These effects on cellular metabolism and signaling pathways highlight the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine involves its interaction with various biomolecules. At the molecular level, this compound can bind to specific receptors, such as serotonin receptors, influencing their activity. Additionally, it may inhibit or activate enzymes, such as MAO, by binding to their active sites . These interactions can lead to changes in gene expression, further modulating cellular function and contributing to the compound’s overall effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine remains stable under specific conditions, but its degradation products may also exhibit biological activity . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels and improvement in behavioral outcomes. At higher doses, N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine can lead to toxic or adverse effects, including neurotoxicity and disruption of normal cellular function . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound may undergo oxidative deamination by MAO, leading to the formation of metabolites that are further processed by other enzymes . These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetics.
Transport and Distribution
The transport and distribution of N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s pharmacological effects and potential therapeutic applications.
Subcellular Localization
N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for understanding the compound’s mechanism of action and its effects on cellular processes.
Propiedades
IUPAC Name |
N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8-9-5-3-4-6-10(9)13-11(8)7-12-2/h3-6,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEMUFNSHIFWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650278 | |
| Record name | N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
894852-67-6 | |
| Record name | N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![{4-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B1346345.png)
![1H-Imidazo[4,5-c]pyridin-4-ol](/img/structure/B1346347.png)

